Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- Triazolo-pyridazine system: A bicyclic scaffold with a triazole ring fused to a pyridazine ring, substituted at position 3 with a 4-ethoxyphenyl group.
- Thioacetyl-piperazine linkage: A sulfur-containing acetyl group bridges the triazolo-pyridazine moiety to a piperazine ring.
This compound is likely synthesized through multi-step reactions involving cyclization (e.g., triazole formation), nucleophilic substitution (e.g., thioether formation), and esterification.
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4S/c1-3-31-17-7-5-16(6-8-17)21-24-23-18-9-10-19(25-28(18)21)33-15-20(29)26-11-13-27(14-12-26)22(30)32-4-2/h5-10H,3-4,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVSFEDOUYZTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps. The synthetic route generally starts with the preparation of the triazolopyridazine core, followed by the introduction of the ethoxyphenyl group and the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired chemical properties.
Chemical Reactions Analysis
Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development and pharmacological studies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects. The ethoxyphenyl group and piperazine moiety may further influence its binding affinity and specificity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several derivatives reported in the literature. Below is a detailed comparison:
Table 1: Structural Comparison with Analogous Compounds
Key Differences and Implications
Core Heterocycle: The target compound’s triazolo-pyridazine core differs from pyridazinones () or pyrrolo-triazolo-pyrazines (). These variations influence electronic properties and binding affinity. Triazolo-pyridazines may exhibit enhanced π-π stacking in biological targets compared to pyridazinones.
Substituent Effects: The 4-ethoxyphenyl group on the triazolo ring (target compound) vs. 2-fluorophenyl () or 1,1,2,2-tetrafluoroethoxy () alters lipophilicity and metabolic stability.
Linker Flexibility :
- The thioacetyl linker in the target compound introduces a sulfur atom, which may enhance radical scavenging or alter pharmacokinetics compared to oxygen-based linkers (e.g., acetyl in ).
Biological Activity :
- Piperazine derivatives with fluorophenyl groups () are associated with acetylcholinesterase (AChE) inhibition , while triazolo-containing compounds () are patented for kinase inhibition. The target compound’s activity remains speculative but could combine these mechanisms.
Biological Activity
Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H24N6O3S
- Molecular Weight : 396.50 g/mol
- IUPAC Name : this compound
The compound incorporates a triazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole scaffold have exhibited significant antibacterial and antifungal activities. This compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.125 μg/mL |
| Compound B | Escherichia coli | 0.250 μg/mL |
| Ethyl Compound | Pseudomonas aeruginosa | 0.200 μg/mL |
Antitubercular Activity
In the search for novel antitubercular agents, derivatives of triazoles have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Studies indicate that compounds similar to this compound exhibit significant inhibitory concentrations.
Table 2: Antitubercular Activity
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound X | 1.35 | 3.73 |
| Compound Y | 2.18 | 4.00 |
| Ethyl Compound | Not Yet Tested | Not Yet Tested |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in microbial cells. The presence of the triazole ring is believed to interact with targets such as DNA gyrase and topoisomerase IV in bacteria.
Case Studies
Several studies have reported on the synthesis and evaluation of similar compounds:
- Study A : Focused on synthesizing triazole derivatives and evaluating their antimicrobial properties against a panel of pathogens. Results indicated that modifications in the side chain significantly affected the activity.
- Study B : Investigated the antitubercular potential of various triazole derivatives and found that specific substitutions enhanced potency against Mycobacterium tuberculosis.
Q & A
Q. What are the recommended synthetic strategies for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, including the formation of the triazolopyridazine core, thioacetylation, and coupling with a piperazine-carboxylate moiety. Key steps require:
- Temperature control : Optimal yields are achieved at 195–230°C for cyclization reactions .
- Catalysts : Palladium on carbon (Pd/C) is critical for hydrogenation steps, with catalyst loading at 5–10% w/w .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thioether bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate intermediates .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of the triazolopyridazine ring and piperazine coupling .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 459.57 for C22H29N5O4S) .
- HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in biological activity (e.g., anticancer vs. anti-inflammatory effects) may arise from:
- Structural analogs : Minor modifications (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl substituents) alter target binding .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times impact IC50 values. Standardize protocols using BRD4 inhibition assays (refer to AZD5153 analogs) .
- Metabolic stability : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
Q. What experimental designs are suitable for elucidating the mechanism of action?
- Target identification : Use SPR (surface plasmon resonance) to screen for interactions with bromodomains (e.g., BRD4), given structural similarity to triazolopyridazine-based inhibitors .
- Kinetic studies : Time-resolved fluorescence assays quantify binding affinity (Kd) and residence time .
- Gene expression profiling : RNA-seq after compound treatment identifies downstream pathways (e.g., MYC suppression) .
Q. How can thermal and pH stability be assessed for formulation studies?
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (Td > 200°C suggests suitability for solid formulations) .
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Stability at pH 6–8 indicates compatibility with physiological conditions .
- Lyophilization : Assess solubility in PBS/DMSO mixtures for parenteral formulations .
Methodological Challenges
Q. What strategies mitigate side reactions during piperazine coupling?
- Protecting groups : Use Boc (tert-butoxycarbonyl) to prevent N-alkylation side reactions .
- Stoichiometry control : Limit acyl chloride reagents to 1.1 equivalents to avoid over-acylation .
- Low-temperature reactions : Perform coupling at 0–5°C to suppress epimerization .
Q. How can computational methods predict SAR (structure-activity relationships)?
- Docking simulations : Use Schrödinger Suite to model interactions with BRD4 bromodomains (PDB: 5U0F) .
- QSAR modeling : Correlate electronic parameters (HOMO/LUMO energies) with IC50 values for lead optimization .
Data Interpretation
Q. How should researchers address low reproducibility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
